molecular formula C12H13F3OS B14052361 1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14052361
M. Wt: 262.29 g/mol
InChI Key: IMIGEJHHNRHSIB-UHFFFAOYSA-N
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Description

1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3OS It is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-ethyl-6-(trifluoromethylthio)benzene with propanone under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Trifluoromethyl)phenyl)propan-1-one
  • 1-(2-(Trifluoromethoxy)phenyl)propan-1-one

Comparison

1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties compared to similar compounds.

Properties

Molecular Formula

C12H13F3OS

Molecular Weight

262.29 g/mol

IUPAC Name

1-[2-ethyl-6-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C12H13F3OS/c1-3-8-6-5-7-10(17-12(13,14)15)11(8)9(16)4-2/h5-7H,3-4H2,1-2H3

InChI Key

IMIGEJHHNRHSIB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)SC(F)(F)F)C(=O)CC

Origin of Product

United States

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